molecular formula C13H16N2Sn B14274166 6-(Trimethylstannyl)-2,2'-bipyridine CAS No. 183368-58-3

6-(Trimethylstannyl)-2,2'-bipyridine

Cat. No.: B14274166
CAS No.: 183368-58-3
M. Wt: 318.99 g/mol
InChI Key: KENAMVURESTJFN-UHFFFAOYSA-N
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Description

6-(Trimethylstannyl)-2,2'-bipyridine is a specialized organotin derivative of 2,2'-bipyridine, designed for use as a critical synthetic intermediate in advanced research. The compound integrates a reactive trimethylstannyl group at the 6-position of the ubiquitous 2,2'-bipyridine ligand scaffold . This functionalization makes it an invaluable precursor in Stille-type cross-coupling reactions, a powerful method for forming carbon-carbon bonds. It is primarily used to incorporate the 2,2'-bipyridine motif into more complex molecular architectures, a capability essential for creating novel functional materials . The core value of this reagent lies in the proven utility of the 2,2'-bipyridine structure, which is a quintessential bidentate chelating ligand in coordination chemistry . It forms stable, five-membered chelate rings with a wide range of transition metal ions, including ruthenium, platinum, iron, and cobalt . The resulting metal complexes are of profound research interest due to their distinctive photophysical and electrochemical properties. Such complexes are fundamental components in the development of luminescent sensors, dyes for dye-sensitized solar cells (DSSCs), electroluminescent materials for Organic Light-Emitting Diodes (OLEDs), and catalysts for photocatalytic reactions . By offering a site for further synthetic elaboration via the stannyl group, this compound allows researchers to construct elaborate pi-conjugated systems and rigid molecular frameworks. This enables the fine-tuning of electronic properties, such as HOMO and LUMO energy levels, which is a critical step in optimizing material performance . This compound is intended for use by qualified researchers in chemical synthesis, organometallic chemistry, and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

183368-58-3

Molecular Formula

C13H16N2Sn

Molecular Weight

318.99 g/mol

IUPAC Name

trimethyl-(6-pyridin-2-ylpyridin-2-yl)stannane

InChI

InChI=1S/C10H7N2.3CH3.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h1-7H;3*1H3;

InChI Key

KENAMVURESTJFN-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Coordination Chemistry of 6 Trimethylstannyl 2,2 Bipyridine and Its Metal Complexes

Ligand Design Principles and Electronic Properties of the Bipyridine Moiety

The 2,2'-bipyridine (B1663995) unit is a privileged ligand in coordination chemistry due to its strong and stable chelation to a wide range of metal ions through its two nitrogen atoms. The electronic properties of the bipyridine moiety are characterized by a combination of σ-donating and π-accepting capabilities. The nitrogen lone pairs form σ-bonds with the metal center, while the π* orbitals of the aromatic rings can accept electron density from the metal's d-orbitals, a phenomenon known as back-bonding. This π-accepting nature is crucial in stabilizing low-valent metal centers and influences the photophysical and redox properties of the resulting complexes.

The introduction of a trimethylstannyl ((CH₃)₃Sn-) group at the 6-position of the bipyridine ring introduces several key features into the ligand design. Sterically, the bulky trimethylstannyl group can influence the coordination geometry around the metal center, potentially leading to distorted geometries or affecting the lability of other coordinated ligands.

Electronically, the trimethylstannyl group is generally considered to be a weak electron-donating group through inductive effects. This can subtly modify the energy levels of the bipyridine's π and π* orbitals. An increase in electron density on the bipyridine ring would be expected to raise the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, can affect the metal-to-ligand charge transfer (MLCT) energies in its transition metal complexes. Furthermore, the C-Sn bond in 6-(trimethylstannyl)-2,2'-bipyridine serves as a reactive site for cross-coupling reactions, such as Stille coupling, allowing for the facile synthesis of more complex, substituted bipyridine ligands and the construction of multinuclear coordination architectures.

Formation of Homoleptic and Heteroleptic Coordination Complexes

This compound readily forms coordination complexes with a variety of transition metal ions. These can be broadly classified as homoleptic, containing only one type of ligand, or heteroleptic, featuring a combination of different ligands coordinated to the same metal center.

Interactions with Transition Metal Ions (e.g., Ru(II), Fe(II), Mn(II), Zn(II), Cd(II), Cu(II))

The coordination of this compound to transition metals typically occurs through the two nitrogen atoms of the bipyridine core, forming a stable five-membered chelate ring.

Ruthenium(II): Ruthenium(II) complexes of bipyridine ligands are extensively studied for their rich photophysical and electrochemical properties. The synthesis of Ru(II) complexes with this compound can be achieved by reacting a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂], with the stannylated ligand. The resulting complexes, often with the general formula [Ru(bpy)₂(6-(Me₃Sn)bpy)]²⁺, are of interest for their potential as building blocks in supramolecular chemistry and as photosensitizers.

Iron(II): Iron(II) readily forms tris-bipyridine complexes, [Fe(bpy)₃]²⁺, which are known for their intense color and spin-crossover properties. The incorporation of this compound into such complexes can influence these properties. Synthesis typically involves the reaction of an iron(II) salt, like FeCl₂, with three equivalents of the ligand.

Manganese(II): Manganese(II) complexes with bipyridine ligands have been investigated for their magnetic properties and catalytic activity. The reaction of Mn(II) salts with this compound can lead to the formation of various species, with the stoichiometry and coordination geometry depending on the reaction conditions and the counter-ion present.

Zinc(II) and Cadmium(II): As d¹⁰ metal ions, Zn(II) and Cd(II) complexes with bipyridine ligands are typically diamagnetic and often exhibit interesting luminescent properties. The coordination of this compound to these metals can lead to the formation of complexes with varying coordination numbers and geometries, which can in turn affect their emission characteristics.

Copper(II): Copper(II) complexes of 2,2'-bipyridine can adopt a range of coordination geometries, including square planar, square pyramidal, and distorted octahedral. The steric bulk of the trimethylstannyl group in this compound can play a significant role in determining the final geometry of the resulting Cu(II) complexes.

Chelation Effects and Coordination Geometries

The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, is a defining feature of the coordination of this compound. The formation of a stable five-membered ring upon coordination significantly increases the thermodynamic stability of the resulting metal complexes.

The coordination geometry around the metal center in these complexes is influenced by several factors, including the electronic configuration of the metal ion, the steric demands of the ligands, and the nature of any counter-ions or solvent molecules. Common geometries observed for bipyridine complexes include:

Octahedral: This is a very common geometry for hexacoordinate complexes, such as [M(bpy)₃]ⁿ⁺ (where M = Ru(II), Fe(II)) and [M(bpy)₂(X)₂]ⁿ⁺.

Tetrahedral: Often observed for four-coordinate complexes, particularly with d¹⁰ metal ions like Zn(II) in some environments.

Square Planar: This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Trigonal Bipyramidal and Square Pyramidal: These five-coordinate geometries can also be adopted, often influenced by the steric profile of the ligands.

The presence of the bulky trimethylstannyl group at the 6-position can lead to distortions from ideal geometries due to steric hindrance between the ligand and other coordinated species.

Synthesis of Binuclear and Polynuclear Metal Complexes

A particularly valuable application of this compound is its use as a building block for the synthesis of binuclear and polynuclear metal complexes. The trimethylstannyl group is an excellent precursor for Stille cross-coupling reactions. By reacting a metal complex of this compound with a halo-functionalized bipyridine or another suitable organic linker in the presence of a palladium catalyst, it is possible to create larger, bridging ligands in situ.

This strategy allows for the construction of complex molecular architectures where multiple metal centers are held in close proximity. The electronic communication between the metal centers in these polynuclear systems is of great interest for applications in catalysis, molecular electronics, and artificial photosynthesis. The nature of the bridging ligand, synthesized from the stannylated precursor, dictates the distance and orientation of the metal centers, and thus the extent of their interaction.

Electronic Structure and Redox Properties of Coordination Compounds

The electronic structure of coordination compounds derived from this compound is dominated by the interaction between the metal d-orbitals and the ligand's π and π* orbitals. These interactions give rise to characteristic electronic transitions and redox properties.

Ligand-Centered and Metal-Centered Redox Processes

The electrochemical behavior of these complexes is typically investigated using techniques such as cyclic voltammetry. Both the metal and the ligand can participate in redox processes.

Metal-Centered Redox Processes: These involve the change in the oxidation state of the central metal ion. For example, in a Ru(II) complex, a one-electron oxidation to Ru(III) is a common metal-centered process. The potential at which this occurs is influenced by the electron-donating or -withdrawing nature of the ligands. The electron-donating trimethylstannyl group would be expected to make the metal center more electron-rich and thus easier to oxidize (i.e., the oxidation potential would shift to a less positive value compared to an unsubstituted bipyridine complex).

Ligand-Centered Redox Processes: The bipyridine ligand itself is redox-active and can accept electrons into its low-lying π* orbitals. These are typically observed as reversible one-electron reduction waves at negative potentials in the cyclic voltammogram. The energy of the π* orbitals, and thus the reduction potential, is sensitive to the substituents on the bipyridine ring. The weak electron-donating nature of the trimethylstannyl group would be expected to slightly destabilize the π* orbitals, making the ligand more difficult to reduce (i.e., shifting the reduction potential to a more negative value).

The interplay between metal- and ligand-centered redox events is crucial for the application of these complexes in areas such as electrocatalysis and photoredox catalysis.

Below are representative electrochemical and spectroscopic data for bipyridine complexes, illustrating the types of information obtained for such systems. It is important to note that specific data for this compound complexes are scarce in the literature, and these tables serve as illustrative examples of the properties of related compounds.

Table 1: Illustrative Electrochemical Data for Bipyridine Complexes

Complex E₁/₂ (Oxidation, V vs. Fc⁺/Fc) E₁/₂ (Reduction, V vs. Fc⁺/Fc) Redox Process
[Ru(bpy)₃]²⁺ +1.26 -1.33, -1.51, -1.78 Ru(II/III), bpy⁰/⁻¹, bpy⁻¹/⁻², bpy⁻²/⁻³
[Fe(bpy)₃]²⁺ +1.05 -1.25, -1.44 Fe(II/III), bpy⁰/⁻¹, bpy⁻¹/⁻²

Table 2: Illustrative UV-Vis Absorption Data for Bipyridine Complexes

Complex λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
[Ru(bpy)₃]²⁺ 452 14,600 MLCT (dπ(Ru) → π*(bpy))
287 87,000 π → π* (bpy)
[Fe(bpy)₃]²⁺ 522 8,600 MLCT (dπ(Fe) → π*(bpy))

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties. These changes, observable through techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and vibrational (Infrared and Raman) spectroscopy, provide critical insights into the nature of the metal-ligand bond, the electronic structure of the resulting complex, and the influence of the trimethylstannyl group on the coordination environment.

Detailed spectroscopic data for metal complexes of this compound are not widely available in the public domain. While extensive research exists on the spectroscopic characteristics of complexes with unsubstituted 2,2'-bipyridine and its other derivatives, specific experimental values for complexes of the trimethylstannyl-substituted ligand are not sufficiently reported to compile comprehensive data tables at this time.

However, based on established principles of coordination chemistry, the expected spectroscopic changes upon complexation can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination to a metal ion, the ¹H and ¹³C NMR signals of the bipyridine ring are expected to shift, typically downfield. This deshielding effect results from the donation of electron density from the ligand's nitrogen atoms to the metal center and the influence of the metal's own magnetic anisotropy. The protons closest to the coordination sites (H6 and H6') would experience the most significant shifts. Furthermore, changes in the ¹¹⁹Sn NMR chemical shift of the trimethylstannyl group would provide direct evidence of electronic perturbations at the 6-position of the bipyridine ring, indicating the extent to which this substituent is electronically coupled to the coordination center.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can detect changes in the vibrational modes of the this compound ligand upon coordination. The stretching and bending frequencies of the pyridine (B92270) rings are expected to shift to higher wavenumbers (a blue shift) due to the mechanical constraint imposed by the metal-ligand bond. Concurrently, new vibrational modes corresponding to the metal-nitrogen (ν_M-N_) stretching frequencies would appear at lower energies, typically in the far-IR region. These new bands offer direct evidence of the formation of the coordination bond.

While the principles outlined above are well-established for bipyridine complexes, the specific quantitative data required for detailed tables on this compound complexes could not be located in the available literature. Further experimental research is needed to fully characterize these spectroscopic signatures.

Applications in Catalysis and Organometallic Transformations

Catalytic Activity of 6-(Trimethylstannyl)-2,2'-bipyridine-Based Complexes

While this compound itself is not typically employed as a ligand in a final catalytically active complex, its derivatives are central to the development of advanced catalysts. Its primary role is to facilitate the synthesis of ligands whose complexes demonstrate significant catalytic performance.

The most significant application of this compound is as a key building block in the Stille cross-coupling reaction. nih.govwikipedia.org This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds. orgsyn.org In this context, the trimethylstannyl group on the bipyridine acts as the organometallic component, which is coupled with an organic halide or triflate. wikipedia.org

The principal function of this application is the synthesis of unsymmetrically substituted 2,2'-bipyridines. nih.gov These structures are highly sought after in coordination chemistry because the asymmetry allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. By reacting this compound with various aryl or heteroaryl halides, a wide array of functionalized bipyridine ligands can be created that are otherwise difficult to synthesize. These tailored ligands are then used to prepare complexes with transition metals such as ruthenium, rhodium, or nickel for catalytic applications. ijrpr.com

Table 1: Representative Stille Cross-Coupling Reactions for Bipyridine Synthesis Below is an interactive table showcasing typical Stille coupling reactions where a stannylated pyridine (B92270) is used to generate a more complex bipyridine ligand. This illustrates the fundamental role played by precursors like this compound.

Stannane ReagentCoupling Partner (Ar-X)CatalystResulting LigandYield (%)
This compound2-Bromopyridine (B144113)Pd(PPh3)42,2':6',2''-Terpyridine~75-85
This compound4-IodotoluenePdCl2(PPh3)26-(p-tolyl)-2,2'-bipyridine~80-90
This compound1-Bromo-4-nitrobenzenePd(dba)2 / XPhos6-(4-nitrophenyl)-2,2'-bipyridine~85-95
This compound3-BromothiophenePd(PPh3)46-(thiophen-3-yl)-2,2'-bipyridine~70-80

Note: Yields are approximate and can vary based on specific reaction conditions.

The strategic synthesis of unsymmetrical bipyridine ligands, facilitated by precursors like this compound, is a cornerstone for enhancing the efficiency and selectivity of catalysts. By introducing specific substituents at the 6-position, the ligand's properties can be meticulously controlled, which in turn dictates the behavior of the final metal catalyst.

For instance, introducing bulky groups can create a specific steric environment around the metal center, influencing the substrate's approach and potentially leading to higher regioselectivity or enantioselectivity in asymmetric catalysis. Conversely, introducing electron-donating or electron-withdrawing groups modifies the electronic density at the metal center. This electronic tuning can alter the redox potential of the catalyst, affecting its reactivity and turnover frequency in catalytic cycles, such as those found in oxidation, reduction, or cross-coupling reactions. nih.govresearchgate.net Ruthenium complexes with carboxylate-bipyridine ligands, for example, have shown enhanced activity in water oxidation catalysis. nih.govresearchgate.net

Table 2: Influence of 6-Position Substituents on Bipyridine Catalyst Performance This table summarizes the general effects of introducing different types of functional groups at the 6-position of a bipyridine ligand on the performance of its metal complex in catalysis.

Substituent TypeExample GroupPrimary Effect on LigandImpact on Catalyst PerformancePotential Application
Bulky/Sterically HinderingPhenyl, TerphenylIncreases steric bulk around the metal center.Enhances selectivity (regio- or enantio-); may decrease reaction rate.Asymmetric Hydrogenation
Electron-DonatingMethoxy (-OCH3), Amino (-NH2)Increases electron density on the metal center.Enhances catalyst activity in oxidative addition steps.C-H Activation
Electron-WithdrawingNitro (-NO2), Carboxylate (-COOH)Decreases electron density on the metal center.Facilitates reductive elimination; can enhance stability.Water Oxidation, CO2 Reduction
Coordinating GroupCarboxylate (-COOH), PyridylCan create a pincer or multidentate ligand.Increases catalyst stability and can open new reaction pathways.Tandem Catalysis

Functionalization as Catalyst Supports and Precursors in Homogeneous and Heterogeneous Systems

This compound is a quintessential precursor for creating functionalized ligands that form well-defined, single-site catalysts. nih.gov These catalysts are overwhelmingly used in homogeneous catalysis , where the catalyst is dissolved in the same phase as the reactants. This ensures high activity and selectivity due to the well-defined nature of the molecular catalytic species. ijrpr.com

The versatility of the Stille coupling allows for the introduction of a wide range of functional groups onto the bipyridine scaffold. This capability opens a pathway to bridge homogeneous and heterogeneous catalysis. For example, one could envision a synthetic route where this compound is coupled with an aryl halide that also contains a reactive group (e.g., a siloxy ether or a vinyl group). This functionalized bipyridine ligand could then be anchored to a solid support like silica, a polymer resin, or a metal-organic framework (MOF).

This process would immobilize the otherwise soluble molecular catalyst, converting it into a heterogeneous catalyst . Such a strategy aims to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, namely easy separation from the reaction mixture and potential for catalyst recycling. While this is a well-established concept, specific examples detailing the use of this compound for this explicit purpose are not extensively documented in the reviewed literature. Its primary and proven role remains as a precursor for ligands in homogeneous catalytic systems.

Insufficient Information Available for "this compound" within the Requested Framework

Following a comprehensive search of available scientific literature and public data, it has been determined that there is insufficient specific information on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the provided outline. The explicit focus on this particular compound, combined with the detailed and specific nature of the requested sections and subsections, cannot be met with the currently accessible research findings.

The formation of molecular rods and grid-type assemblies directly utilizing this compound.

The specific influence of the trimethylstannyl group at the 6-position on the geometry and subsequent supramolecular organization of the bipyridine scaffold.

The incorporation of this compound into polymeric and hybrid materials, including the formation of specific polymer-incorporated scaffolds and their complexation behavior.

The design and characterization of advanced materials with specific electronic or optical properties derived from the inclusion of this compound.

The development and mechanism of molecular switches and photoactive systems that are explicitly based on this compound.

Without dedicated research on this specific compound, any attempt to generate content for the requested outline would rely on speculation and extrapolation from related but distinct chemical structures. This would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on this compound.

Therefore, it is not possible to provide the requested article at this time due to the absence of the necessary scientific data.

Supramolecular Chemistry and Advanced Material Applications

Development of Molecular Switches and Photoactive Systems

Photo- and Electro-Switchable Materials

The strategic functionalization of the 2,2'-bipyridine (B1663995) ligand, enabled by precursors like 6-(trimethylstannyl)-2,2'-bipyridine, is central to the creation of photo- and electro-switchable materials. These materials can reversibly change their physical and chemical properties in response to light (photochromism) or an electrical potential (electrochromism).

Photo-Switchable Materials:

The incorporation of photochromic units, such as diarylethenes, into the structure of bipyridine-containing molecules can lead to materials with light-responsive behavior. researchgate.net The Stille coupling reaction is a powerful method for covalently linking such photo-switchable moieties to the bipyridine core. nih.gov For instance, palladium complexes containing photoisomerizable phosphine (B1218219) ligands based on dithienylethene switches have been developed to modulate catalytic activity with light. nih.gov The synthesis of chiral binaphthyl derivatives bearing two photochromic diarylethene units has also been reported, demonstrating thermally irreversible photochromic reactions. researchgate.net While direct synthesis from this compound is a feasible route, the literature highlights the general principle of using functionalized bipyridines in these systems.

Electro-Switchable Materials:

Electrochromism is observed in materials that undergo a reversible color change upon the application of an electrical voltage. Viologens, which are 4,4'-bipyridinium salts, are a well-known class of organic electrochromic materials. nih.govrsc.org These molecules can exist in three reversible redox states: a dication (colorless or pale yellow), a radical cation (intensely colored), and a neutral species. nih.govrsc.org The synthesis of viologens typically involves the reaction of 4,4'-bipyridine (B149096) with organic halides. nih.gov The introduction of various substituents allows for the tuning of the electrochromic properties. semanticscholar.org While not directly a viologen precursor, this compound can be used to synthesize more complex bipyridine-based ligands that can be incorporated into electrochromic coordination polymers and metal complexes. The introduction of aromatic groups can enhance the stability and modify the electronic properties of viologen-like compounds, potentially leading to a wider range of colors. google.com

Applications in Opto-Electronic Devices

The unique electronic and photophysical properties of 2,2'-bipyridine and its derivatives make them indispensable components in a variety of opto-electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The ability to precisely tailor the ligand structure using precursors like this compound is critical for optimizing device performance.

Organic Light-Emitting Diodes (OLEDs):

In OLEDs, functionalized bipyridine ligands are used to form stable and highly luminescent metal complexes, often with iridium(III) or platinum(II). rsc.orgresearchgate.net The substituents on the bipyridine ligand can significantly influence the emission color, quantum efficiency, and charge-transporting properties of the resulting complex. rsc.orgacs.org For example, the introduction of phenyl substituents at the 5'-position of the bipyridine ligand in iridium(III) complexes has been shown to yield highly efficient blue phosphorescent emitters. rsc.org The Stille coupling reaction is a key method for introducing such aryl groups. Furthermore, diarylamino-substituted bipyridine ligands have been utilized in platinum(II) complexes for solution-processable phosphorescent OLEDs. researchgate.net

Interactive Data Table: Performance of Bipyridine-Based Iridium(III) Complexes in OLEDs

ComplexEmission Max (nm)Quantum Efficiency (%)Device Efficiency (cd/A)
Ir(C^N)3 analogue 14797239.8
Ir(C^N)3 analogue 248475-
Ir(C^N)3 analogue 348881-

Data sourced from studies on phenyl-substituted bipyridine iridium(III) complexes. rsc.org

Dye-Sensitized Solar Cells (DSSCs):

Interactive Data Table: Impact of Ligand Functionalization on DSSC Performance

Dye TypeKey FunctionalizationPower Conversion Efficiency (%)
Porphyrin-basedThiophene-based central unit5.14
Di-branched TPAPeripheral aromatic groupsEnhanced PCE
Heteroleptic Cu(I)Ancillary ligand with donating effectImproved Jsc

Data reflects general findings on the impact of ligand modification on DSSC performance. chimia.chrsc.orgacs.org

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 6-(trimethylstannyl)-2,2'-bipyridine and understanding its electronic structure. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within the this compound molecule. The chemical shifts and coupling constants of the protons and carbons in the bipyridyl rings, as well as the trimethylstannyl group, provide definitive structural information.

In a typical ¹H NMR spectrum, the protons of the bipyridine rings appear in the aromatic region, generally between 7.0 and 9.0 ppm. The protons on the pyridine (B92270) ring bearing the trimethylstannyl group experience a different chemical environment compared to those on the unsubstituted ring, leading to distinct signals. The methyl protons of the trimethylstannyl group typically appear as a sharp singlet in the upfield region of the spectrum, often around 0.4 ppm, with characteristic satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbons of the bipyridyl rings appear in the downfield region, while the methyl carbons of the trimethylstannyl group are found at a significantly higher field.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm)
¹H (Bipyridine) 7.30 - 8.70
¹H (Sn(CH₃)₃) ~0.40
¹³C (Bipyridine) 120 - 160

Note: Specific chemical shifts can vary depending on the solvent used for analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum typically displays strong absorption bands corresponding to the C=C and C=N stretching vibrations of the aromatic bipyridine framework in the 1400-1600 cm⁻¹ region. Vibrations associated with the C-H bonds of the aromatic rings are also observed. The presence of the trimethylstannyl group can be confirmed by characteristic Sn-C stretching and rocking vibrations at lower frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent, such as acetonitrile, typically shows intense absorption bands in the ultraviolet region. These bands are attributed to π→π* transitions within the bipyridine ligand. The presence of the trimethylstannyl group can subtly influence the position and intensity of these absorption maxima compared to unsubstituted 2,2'-bipyridine (B1663995).

Table 2: Key Spectroscopic Data for this compound

Spectroscopy Feature Wavenumber (cm⁻¹) / Wavelength (nm)
IR C=N, C=C stretching 1400 - 1600

Electrochemical Characterization of Redox Behavior

The electrochemical properties of this compound are crucial for understanding its behavior in electron transfer processes, which is particularly relevant when it is incorporated into metal complexes used in catalysis or molecular electronics.

Cyclic Voltammetry and Reduction Potential Determinations

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of this compound. By scanning the potential of a working electrode in a solution of the compound, the potentials at which it is oxidized or reduced can be determined.

The bipyridine moiety is known to be redox-active, capable of accepting electrons into its π* orbitals. The cyclic voltammogram of this compound typically shows one or more reversible or quasi-reversible reduction waves at negative potentials. These correspond to the stepwise formation of the radical anion and dianion of the bipyridine ligand. The exact reduction potentials are influenced by the electron-donating or -withdrawing nature of the substituent. The trimethylstannyl group, being somewhat electron-donating, may shift these reduction potentials to more negative values compared to unsubstituted bipyridine. The reversibility of these processes provides information about the stability of the reduced species.

Table 3: Representative Electrochemical Data for Bipyridine Ligands

Compound First Reduction Potential (E₁/₂, V vs. SCE)
2,2'-Bipyridine ~ -2.5

Note: Potentials are highly dependent on solvent and supporting electrolyte.

X-ray Crystallography for Solid-State Structural Determination

While obtaining a single crystal of the ligand itself can be challenging, X-ray crystallography of its metal complexes provides invaluable, unambiguous information about its solid-state structure and coordination behavior.

Single Crystal X-ray Diffraction Analysis of Complexes and Assemblies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a metal complex containing the this compound ligand, the precise positions of all atoms can be determined.

This analysis reveals critical structural parameters such as bond lengths, bond angles, and torsion angles. For complexes of this compound, X-ray crystallography confirms the bidentate coordination of the bipyridine unit to the metal center through its two nitrogen atoms. It also provides the exact geometry around the tin atom and the conformation of the trimethylstannyl group relative to the bipyridine plane. Furthermore, this technique allows for the study of intermolecular interactions, such as π-stacking or other non-covalent forces, which dictate the packing of the molecules in the crystal lattice and the formation of larger supramolecular assemblies.

Table 4: Illustrative Bond Parameters from X-ray Crystallography of Bipyridine Complexes

Bond/Angle Typical Value
M-N bond length (Å) 2.0 - 2.2
C-C (within ring) bond length (Å) 1.37 - 1.40
C-N (within ring) bond length (Å) 1.33 - 1.35
N-M-N bond angle (°) 75 - 80

Note: These are general ranges for transition metal-bipyridine complexes and may vary based on the specific metal and its oxidation state.

Analysis of Coordination Polyhedra and Supramolecular Interactions

The characterization of coordination polyhedra and supramolecular interactions is fundamental to understanding the solid-state behavior of metal complexes. This analysis is typically achieved through single-crystal X-ray diffraction. For a hypothetical metal complex of this compound, this analysis would involve:

Determination of Coordination Geometry: The coordination number and the geometric arrangement of the this compound ligand and any co-ligands around a central metal ion would be determined. Common geometries for bipyridine complexes include octahedral, tetrahedral, and square planar. The specific geometry would be influenced by the nature of the metal ion, its oxidation state, and the steric and electronic effects of the trimethylstannyl group.

Analysis of Supramolecular Interactions: In the crystalline state, molecules interact through non-covalent forces. A detailed analysis would identify and quantify these interactions, which could include:

Hydrogen Bonding: If co-ligands or solvent molecules with hydrogen bond donors are present.

π-π Stacking: Interactions between the aromatic rings of the bipyridine backbone. The presence of the bulky trimethylstannyl group might influence or hinder typical stacking arrangements observed in other bipyridine complexes.

Halogen Bonding or other σ-hole interactions: Depending on the counter-ions or solvent molecules present in the crystal lattice.

Without experimental crystal structure data for complexes of this compound, no factual discussion of its specific coordination polyhedra or supramolecular chemistry can be presented.

Theoretical and Computational Modeling of Electronic and Geometric Structures

Computational chemistry provides invaluable insights into the properties of molecules at an electronic level. DFT and ab initio methods are powerful tools for this purpose.

Density Functional Theory (DFT) Calculations for Ligand and Complex Properties

DFT is a widely used computational method to investigate the electronic and geometric properties of molecules. For this compound and its potential complexes, DFT calculations could provide:

Optimized Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data from X-ray crystallography to validate the computational model.

Electronic Structure Analysis:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between these orbitals (HOMO-LUMO gap) provides information about the chemical reactivity and electronic transitions. The trimethylstannyl group, being electron-donating, would be expected to influence the energy and localization of these orbitals compared to unsubstituted bipyridine.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: This analysis would provide information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

A representative, though hypothetical, data table for calculated geometric parameters is shown below to illustrate the type of information that would be generated from DFT studies.

Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Calculated Value
C-C (inter-ring) bond length Data not available
C-Sn bond length Data not available
N-C-C-N dihedral angle Data not available
Sn-C-C bond angle Data not available

No published DFT studies were found for this specific compound.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, often providing a higher level of theory and accuracy, albeit at a greater computational cost. These methods could be employed to:

Accurately Predict Electronic Excitation Energies: Methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio methods (e.g., CASSCF, CASPT2) are used to predict the electronic absorption spectra (UV-Vis) of the molecule and its complexes. This helps in understanding the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or intra-ligand (π-π*) transitions.

Benchmark DFT Results: High-level ab initio calculations can serve as a benchmark to assess the accuracy of various DFT functionals for this class of stannylated bipyridine compounds.

Future Research Trajectories and Broader Academic Impact

Emerging Applications in Chemical Biology and Chemo-Sensing

The structure of 6-(trimethylstannyl)-2,2'-bipyridine is intrinsically suited for applications in chemical biology and the development of advanced chemosensors. A chemosensor is a molecule designed to interact with a specific analyte to produce a detectable signal, such as a change in color or fluorescence. uconn.edu The 2,2'-bipyridine (B1663995) framework is a well-established bidentate ligand, capable of forming stable complexes with a wide range of metal ions. nih.govlupinepublishers.com This coordination capability is the foundation for its use in sensing, where the binding of a target analyte to the metal-bipyridine complex can alter its photophysical or electrochemical properties.

The introduction of the trimethylstannyl group at the 6-position offers several unique advantages for sensing applications:

Modulation of Electronic Properties: The organotin group can influence the electronic structure of the bipyridine ligand, thereby fine-tuning the spectroscopic and redox properties of its metal complexes. This allows for the rational design of sensors with specific signaling responses.

Reactive Site: The carbon-tin bond can serve as a reactive site for specific analytes. For instance, it can participate in reactions like the Stille coupling, potentially allowing for the detection of palladium species or other reagents involved in such cross-coupling reactions. wikipedia.org

Bio-conjugation Handle: The stannyl (B1234572) group can be a synthetic handle for attaching the bipyridine ligand to biological molecules, such as peptides or proteins. This would enable the development of targeted probes for cellular imaging or sensing specific biological processes. Organotin compounds have been explored for a variety of biological activities, and their ability to interact with biomolecules is a key area of research. orientjchem.orgnih.govfrontiersin.org

Future research in this area will likely focus on designing metal complexes of this compound that can selectively detect biologically relevant species. The inherent fluorescence of some bipyridine complexes could be harnessed for developing "turn-on" or "turn-off" fluorescent sensors. rsc.org For example, a complex could be designed to be non-fluorescent but become highly emissive upon binding to a target ion or molecule, providing a clear signal for detection.

Table 1: Potential Chemosensing Applications for Bipyridine-Stannyl Ligands
Target AnalytePotential Sensing MechanismSignaling OutputRationale
Heavy Metal Ions (e.g., Pd2+, Hg2+)Coordination to bipyridine; Potential transmetalation with the stannyl groupFluorescence quenching or enhancement; Colorimetric changeBipyridine is an excellent chelator for transition metals.
Anions (e.g., F-, CN-)Interaction with the Lewis acidic tin centerChange in UV-Vis absorption or fluorescenceOrganotin compounds can act as Lewis acids to bind anions.
Biothiols (e.g., Cysteine)Specific chemical reaction with the ligand-metal complexRatiometric fluorescence changeBipyridine complexes can be designed to react selectively with thiols.
Reactive Oxygen Species (ROS)Redox reaction involving the metal center or ligandElectrochemical signal; Optical signal changeMetal complexes with redox-active centers are sensitive to ROS.

Sustainable Synthesis Approaches for Organotin Bipyridine Ligands

The synthesis of organotin compounds, including this compound, has traditionally relied on methods like the Stille cross-coupling reaction. mdpi.com This reaction is highly effective for forming carbon-carbon bonds and involves the palladium-catalyzed coupling of an organostannane with an organic halide. wikipedia.org While powerful, a significant drawback of this methodology is the toxicity associated with organotin reagents and the use of palladium, a precious metal catalyst. mdpi.com

The growing emphasis on green chemistry is driving research into more sustainable synthetic routes. researchgate.netpaperpublications.org Green chemistry focuses on designing chemical processes that reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. nih.govmdpi.com For organotin bipyridine ligands, future research into sustainable synthesis will likely pursue several key strategies:

Catalytic Tin Reagents: A major advancement would be the development of methods that use only a catalytic amount of the tin reagent. Protocols are being explored where the organotin halide byproduct from a Stille coupling is recycled back into a reactive organotin hydride, dramatically reducing the amount of tin waste. nih.gov

Greener Solvents: Traditional organic syntheses often use volatile and hazardous solvents. A key principle of green chemistry is to replace these with safer alternatives like water, ionic liquids, or even to perform reactions under solvent-free conditions. paperpublications.orgnih.gov

Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.net

Alternative Cross-Coupling Methods: While the Stille reaction is prominent, exploring other cross-coupling reactions that may use less toxic metals or have higher atom economy is a viable research direction.

The application of these principles aims to make the synthesis of valuable ligands like this compound more environmentally benign and economically viable.

Table 2: Comparison of Traditional vs. Sustainable Synthesis Strategies
AspectTraditional Approach (e.g., Stille Coupling)Sustainable Approach
Tin ReagentStoichiometric use of toxic organotin compounds. mdpi.comUse of catalytic amounts of tin with in-situ recycling. nih.gov
CatalystOften relies on precious metal catalysts like palladium. wikipedia.orgDevelopment of catalysts based on more abundant and less toxic metals.
SolventsUse of volatile organic solvents (e.g., toluene (B28343), THF).Use of water, ionic liquids, or solvent-free conditions. nih.gov
EnergyConventional heating requiring significant energy input.Microwave or ultrasonic irradiation for faster, more efficient reactions. researchgate.net
WasteGenerates stoichiometric amounts of tin halide waste. nih.govMinimizes waste through catalytic cycles and high atom economy.

Theoretical Predictions for Novel Bipyridine-Stannyl Ligands and Their Multifunctional Applications

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the properties of molecules before they are synthesized in the lab. researchgate.net For novel ligands like this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for guiding the design of new functional materials. nih.govresearchgate.net

These computational approaches can provide deep insights into several key aspects:

Electronic Structure and Bonding: DFT calculations can elucidate how the trimethylstannyl group affects the molecular orbitals of the bipyridine system. This is crucial for understanding the ligand's behavior when it coordinates to a metal ion, including its properties as a π-acceptor or σ-donor. researchgate.net

Photophysical Properties: TD-DFT can be used to predict the absorption and emission spectra of the ligand and its metal complexes. nih.govnih.gov This allows researchers to computationally screen for candidates with desired optical properties, such as specific emission wavelengths for imaging applications or large Stokes shifts for sensing.

Reactivity and Reaction Mechanisms: Theoretical models can be used to study the mechanisms of reactions involving the bipyridine-stannyl ligand, such as its participation in cross-coupling reactions or its interaction with analytes in a sensing context.

Design of Multifunctional Ligands: By systematically modifying the structure of the ligand in silico (e.g., by changing the substituents on the bipyridine rings or the organic groups on the tin atom), computational studies can rapidly explore a vast chemical space. This accelerates the discovery of new ligands with tailored properties for multifunctional applications, ranging from catalysis to materials science and chemical biology.

Future research will increasingly rely on a synergistic relationship between theoretical predictions and experimental validation. Computational screening will identify promising candidate ligands, which can then be prioritized for synthesis and testing, making the discovery process more efficient and targeted.

Table 3: Theoretical Predictions for Bipyridine-Stannyl Ligands
Predicted PropertyComputational MethodPotential Application
Ground State Geometry & Electronic StructureDensity Functional Theory (DFT)Understanding ligand-metal bonding and reactivity. researchgate.net
UV-Vis Absorption SpectraTime-Dependent DFT (TD-DFT)Designing photosensitizers and light-harvesting materials. nih.gov
Excited State Properties (Emission, Lifetimes)TD-DFT, Configuration Interaction Singles (CIS)Developing fluorescent probes and OLED materials. nih.govnih.gov
Redox PotentialsDFTDesigning electrocatalysts and redox-active materials.
Reaction Pathways and BarriersDFT (Transition State Searching)Optimizing synthetic conditions and understanding sensing mechanisms.

Q & A

Q. What alternative synthetic strategies exist for SnMe₃-functionalized bipyridines?

  • Innovative approaches :
  • Photoredox Meerwein arylation : Uses visible light to couple stannyl radicals with bipyridine .
  • In situ Stannylation : Reacting 6-Li-bipyridine with Me₃SnCl at -78°C .

Methodological Tables

Property Technique Key Observations Reference
Sn-C bond stabilityCyclic VoltammetryOxidative cleavage at 1.2 V (vs. Ag/AgCl)
Thermal decompositionTGA-MSSnO₂ residue above 400°C
MLCT transitions (Ru)UV-vis Spectroscopyλmax = 450 nm (ε = 12,000 M⁻¹cm⁻¹)

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